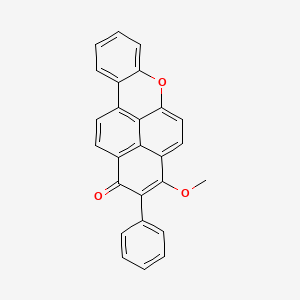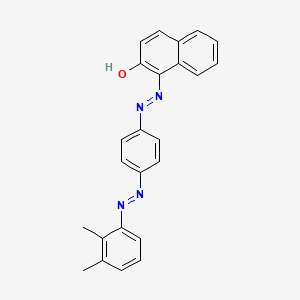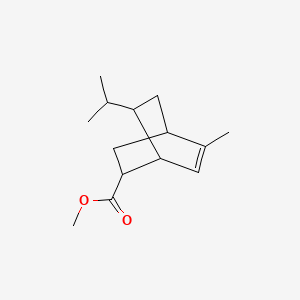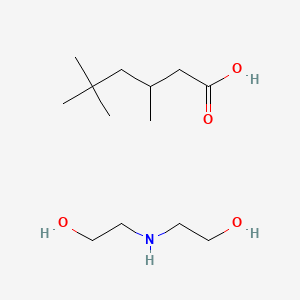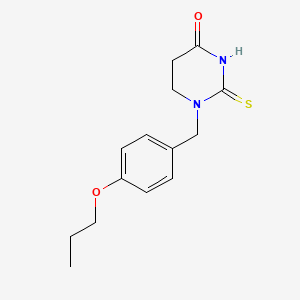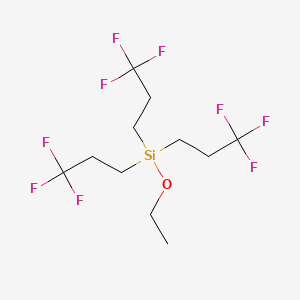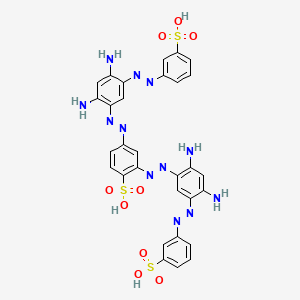
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone is an organic compound with the molecular formula C28H38O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexanone group attached to the phenanthrene core.
Méthodes De Préparation
The synthesis of 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenanthrene core allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its hexanone group can participate in various biochemical reactions, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)butanone
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)pentanone
These compounds share similar structural features but differ in the length of the alkyl chain attached to the phenanthrene core. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical reactivity and biological interactions .
Propriétés
Numéro CAS |
54454-95-4 |
|---|---|
Formule moléculaire |
C28H38O |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one |
InChI |
InChI=1S/C28H38O/c1-3-5-7-8-9-11-12-22-14-18-26-23(20-22)15-16-24-21-25(17-19-27(24)26)28(29)13-10-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3 |
Clé InChI |
HSCQTNGOYBCGAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


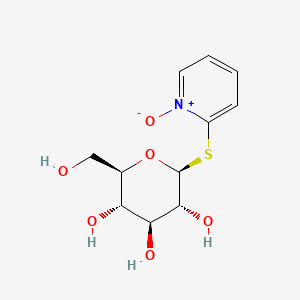


![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
